
1-Bromo-N-(3-ethynylphenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-N-(3-ethynylphenyl)methanesulfonamide is a high-purity compound with a molecular weight of 274.14 g/mol. It is known for its unique blend of reactivity and selectivity, making it a valuable tool in various laboratory applications . This compound is characterized by its bromine, ethynyl, and methanesulfonamide functional groups, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-N-(3-ethynylphenyl)methanesulfonamide typically involves the reaction of 3-ethynylaniline with methanesulfonyl chloride in the presence of a base, followed by bromination. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at controlled temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-N-(3-ethynylphenyl)methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while coupling reactions can produce complex organic molecules with extended conjugation.
Aplicaciones Científicas De Investigación
1-Bromo-N-(3-ethynylphenyl)methanesulfonamide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-Bromo-N-(3-ethynylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The bromine and ethynyl groups can participate in various biochemical pathways, leading to the modulation of enzyme activities and cellular processes. The sulfonamide group is known to interact with proteins and enzymes, potentially inhibiting their function .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar in structure but with a fluorine atom instead of an ethynyl group.
1-Bromo-N-(3-phenyl)benzenesulfonamide: Lacks the ethynyl group, affecting its reactivity and selectivity.
Uniqueness
1-Bromo-N-(3-ethynylphenyl)methanesulfonamide is unique due to its combination of bromine, ethynyl, and methanesulfonamide groups. This combination provides a distinct set of chemical properties, making it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H8BrNO2S |
|---|---|
Peso molecular |
274.14 g/mol |
Nombre IUPAC |
1-bromo-N-(3-ethynylphenyl)methanesulfonamide |
InChI |
InChI=1S/C9H8BrNO2S/c1-2-8-4-3-5-9(6-8)11-14(12,13)7-10/h1,3-6,11H,7H2 |
Clave InChI |
NJZBNUNWDUKGOO-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=CC=C1)NS(=O)(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(3-Benzyl-1,2,4-oxadiazol-5-YL)propyl]piperazine](/img/structure/B13191034.png)
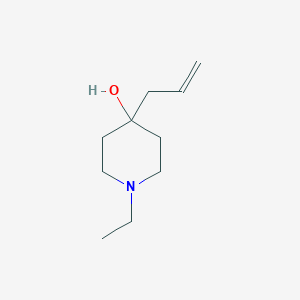
![N-[3-Methyl-5-(propan-2-yloxy)phenyl]butanamide](/img/structure/B13191047.png)

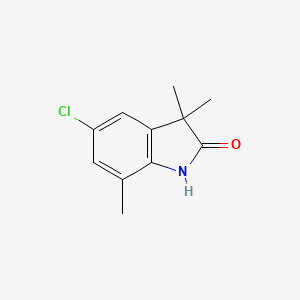
![5-[3-(Dimethylamino)azetidin-1-yl]furan-2-carbaldehyde](/img/structure/B13191079.png)
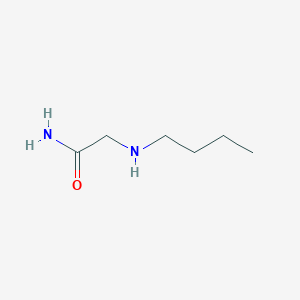
![3,5-Dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-oxazole](/img/structure/B13191098.png)
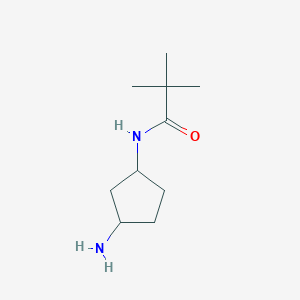


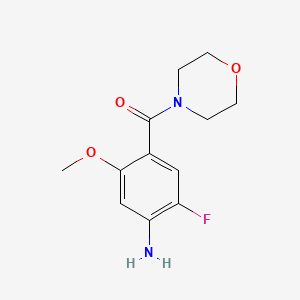

![2-[2-(Methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B13191144.png)
